6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as CMP-M, is a synthetic compound that has recently been studied for its potential applications in scientific research. CMP-M has been shown to possess a variety of biochemical and physiological effects, making it a promising agent for a variety of laboratory experiments.
Scientific Research Applications
Synthesis of Novel Compounds : A study by Kataev et al. (2013) demonstrated the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones, a process that highlights the potential of using 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione as a starting material for creating new compounds with potential chemical applications (Kataev et al., 2013).
Heterocyclic Chemistry : The research by Osyanin et al. (2014) into naphtho- and benzopyranopyrimidines, which are important in pharmaceutical chemistry, indicates the relevance of pyrimidine derivatives like 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione in developing compounds with antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014).
Methodological Development in Organic Synthesis : Savitha et al. (2019) reported an efficient methodology for the regioselective C-6 arylation of protected uracil using a palladium-catalyzed C-H functionalization approach. This study underscores the significance of pyrimidine derivatives in advancing synthetic methodologies (Savitha et al., 2019).
Structural and Chemical Analysis : Studies like the one by Barakat et al. (2016) involve the synthesis and detailed structural analysis of pyrimidine derivatives. Such research is crucial for understanding the molecular structure and properties of these compounds, which can have implications in various chemical and pharmaceutical fields (Barakat et al., 2016).
Exploration of Hydrogen-Bond Based Synthon Motifs : Gerhardt and Egert (2015) explored the hydrogen-bond-based synthon motifs in cocrystals involving chlorouracil derivatives, highlighting the importance of such derivatives in studying intermolecular interactions and crystal engineering (Gerhardt & Egert, 2015).
properties
IUPAC Name |
6-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15-12(17)7-11(14)16(13(15)18)8-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINZAMOQCXMUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701533 | |
Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
916764-89-1 | |
Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.